molecular formula C10H6F3NO2S2 B10911451 N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide

N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide

Cat. No.: B10911451
M. Wt: 293.3 g/mol
InChI Key: BJGBOBTZDDFPIC-UHFFFAOYSA-N
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Description

N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with fluorine atoms and a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3,5-Difluorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both fluorine and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6F3NO2S2

Molecular Weight

293.3 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6F3NO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H

InChI Key

BJGBOBTZDDFPIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F)F

Origin of Product

United States

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